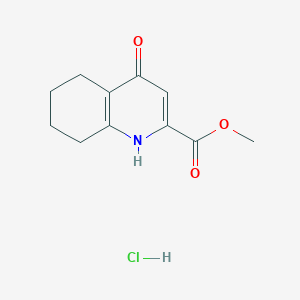

Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylatehydrochloride

Description

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a polycyclic compound featuring a hexahydroquinoline core fused with a ketone group and ester functionality. Its structure includes a partially saturated bicyclic system, where the hexahydroquinoline moiety adopts a puckered conformation, stabilized by intramolecular hydrogen bonding and van der Waals interactions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Crystallographic studies reveal that the hexahydroquinoline ring adopts a distorted boat or chair conformation depending on substituents, as seen in related compounds .

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9;/h6H,2-5H2,1H3,(H,12,13);1H |

InChI Key |

QLJZWFYUMXWEAI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The typical Hantzsch reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate in acetic acid or refluxing ethanol . This method allows for the synthesis of symmetrical and unsymmetrical dihydropyridines and polyhydroquinolines .

Industrial Production Methods

Industrial production of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves scaling up the Hantzsch reaction under controlled conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise temperature and pH control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted hexahydroquinoline derivatives, which exhibit enhanced biological activities and pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors, modulating their activities and influencing cellular processes . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:

Structural Analysis

- Ring Puckering and Conformation: The hexahydroquinoline core in the target compound adopts a boat conformation with a dihedral angle of 86.1° between the phenyl and quinoline rings, similar to its methoxyphenyl analog . In contrast, nitro-substituted derivatives (e.g., ) exhibit planar distortions due to strong electron-withdrawing effects, altering ring puckering .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and chloro groups (e.g., HM10, HM13) reduce electron density on the quinoline ring, increasing stability but decreasing solubility. Electron-Donating Groups (EDGs): Methoxy groups enhance lipophilicity and π-π stacking interactions in crystal lattices .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral analogs like HM10 or HM13, which rely on bulky ester groups that hinder dissolution .

Spectroscopic and Analytical Data

- UV-Vis Spectroscopy : Bromine and chlorine substituents (HM13) cause bathochromic shifts in UV spectra, while methoxy groups () show minimal impact .

- HPLC Retention : Hydrophilic hydrochloride salts elute earlier in reverse-phase HPLC compared to lipophilic esters (e.g., HM10), as inferred from methods in and .

Biological Activity

Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.

Molecular Formula : C₁₁H₁₃N₁O₄

Molecular Weight : 223.225 g/mol

CAS Number : 150057-08-2

The compound possesses a unique structure that contributes to its biological properties. Its molecular weight and formula suggest potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit varying degrees of antimicrobial activity. For instance:

- Inhibition of Mycobacterium tuberculosis : The compound showed an IC90 of 6.8 μM against Mycobacterium tuberculosis H37Ra while demonstrating weak cytotoxicity (GI50 of 84.7 μM) towards MRC-5 human lung-derived fibroblasts .

- Lack of Activity Against Other Pathogens : It was inactive against several strains including Staphylococcus aureus, Candida albicans, and various Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline has been evaluated using the luminol chemiluminescence extinction assay. At a concentration of 10 μM, it reduced luminescence to 14% of the control reaction, suggesting significant antioxidant properties . This activity is attributed to its ability to interact with reactive oxygen species (ROS).

The mechanisms underlying the biological activities of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : It may chelate metal ions or directly scavenge free radicals, thus mitigating oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.